molecular formula C16H15NO3 B353047 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 838897-83-9

3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B353047
M. Wt: 269.29g/mol
InChI Key: IELSAMNEQDZXGT-UHFFFAOYSA-N
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Description

Compounds like “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocycles with a benzene ring fused to an oxazole ring .


Synthesis Analysis

The synthesis of benzoxazoles often involves the cyclodehydration of 2-aminophenols or the condensation of o-aminophenols with carboxylic acids . The specific synthesis pathway for “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

Benzoxazoles typically have a planar structure due to the conjugation of the benzene and oxazole rings. The ethoxybenzyl group in “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” may introduce some steric hindrance, affecting the overall conformation of the molecule .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions of “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” would depend on its molecular structure. These properties could include melting point, boiling point, solubility, and stability .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound like “3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one” could involve exploring its potential applications, such as in medicine or materials science .

properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELSAMNEQDZXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one

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